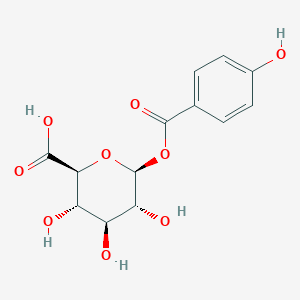
1-(4-Hydroxybenzoyl)glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxybenzoyl)glucuronide is a glucuronide conjugate of 4-hydroxybenzoic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to 4-hydroxybenzoic acid. It is a significant metabolite in the human body and plays a crucial role in the detoxification and excretion of various substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzoyl)glucuronide typically involves the glucuronidation of 4-hydroxybenzoic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using engineered microorganisms. These microorganisms are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxybenzoyl)glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to 4-hydroxybenzoic acid and glucuronic acid by the action of β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: This reaction typically requires acidic or enzymatic conditions. β-glucuronidase is commonly used to catalyze the hydrolysis of glucuronides.
Conjugation: The formation of this compound involves UDPGA and UGTs under physiological conditions.
Major Products: The major products formed from the hydrolysis of this compound are 4-hydroxybenzoic acid and glucuronic acid .
Aplicaciones Científicas De Investigación
1-(4-Hydroxybenzoyl)glucuronide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxybenzoyl)glucuronide involves its formation through the conjugation of 4-hydroxybenzoic acid with glucuronic acid. This process is catalyzed by UGTs and requires UDPGA as a cofactor. The resulting glucuronide is more water-soluble, facilitating its excretion from the body through urine or bile . The primary molecular targets are the enzymes involved in glucuronidation and hydrolysis, such as UGTs and β-glucuronidase .
Comparación Con Compuestos Similares
4-Hydroxybenzoic acid: The parent compound of 1-(4-Hydroxybenzoyl)glucuronide, widely used in the synthesis of various bioproducts.
Vanillyl alcohol: Another derivative of 4-hydroxybenzoic acid with applications in the food and pharmaceutical industries.
Gastrodin: A glucuronide conjugate similar to this compound, used in traditional medicine.
Uniqueness: this compound is unique due to its specific role in the detoxification and excretion processes in the human body. Its formation and hydrolysis are crucial for maintaining the balance of various metabolites and xenobiotics .
Propiedades
Fórmula molecular |
C13H14O9 |
|---|---|
Peso molecular |
314.24 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O9/c14-6-3-1-5(2-4-6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
Clave InChI |
UDDPEWPRKBWBMA-UNLLLRGISA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


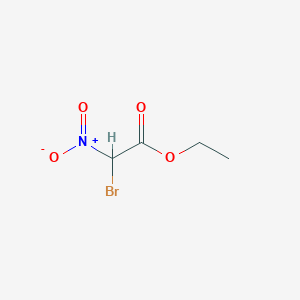

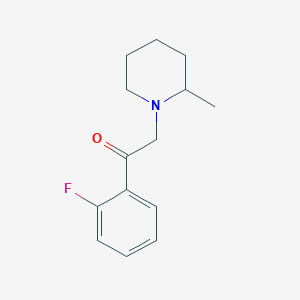
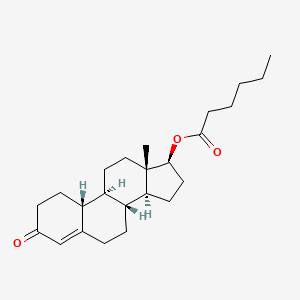
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

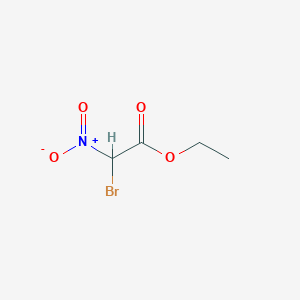
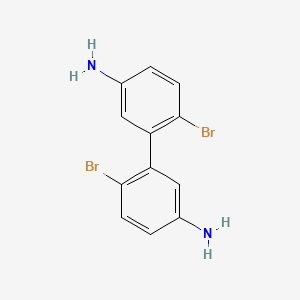

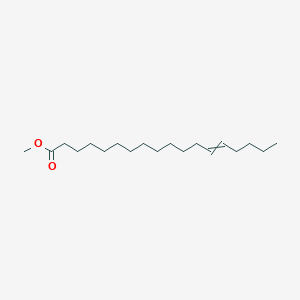
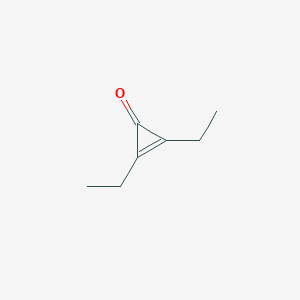

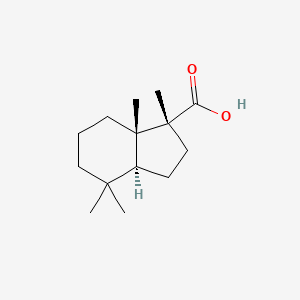
![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
